2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The nitrofuran moiety may play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl N-(2-Methyl-4-Nitrophenyl)Carbamate
- 4-Chlorophenyl N-(2-Ethylphenyl)Carbamate
- 2-Chloro-N-(2,3-Dichlorophenyl)-4-Nitrobenzamide
Uniqueness
2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is unique due to its combination of a thiadiazole ring with a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
55210-93-0 |
---|---|
Molecular Formula |
C14H8ClN3O3S |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H8ClN3O3S/c15-10-3-1-9(2-4-10)14-17-16-12(22-14)7-5-11-6-8-13(21-11)18(19)20/h1-8H |
InChI Key |
OOBDDPRHPYANKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)C=CC3=CC=C(O3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.